Cas no 406-40-6 (1,2-Butadiene,4,4,4-trifluoro-)
406-40-6 structure
Product Name:1,2-Butadiene,4,4,4-trifluoro-
CAS-nummer:406-40-6
MF:C4H3F3
MW:108.061831712723
CID:324828
PubChem ID:22159641
Update Time:2025-04-19
1,2-Butadiene,4,4,4-trifluoro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Butadiene,4,4,4-trifluoro-
- 4,4,4-TRIFLUOROBUTA-1,2-DIENE
- 1,2-Butadiene,4,4,4-trifluoro
- 4,4,4-Trifluor-buta-1,2-dien
- 4,4,4-trifluoro-buta-1,2-diene
- (Trifluoromethyl)allene
- DTXSID80623039
- FT-0692355
- SCHEMBL1471363
- 406-40-6
- BAHJWIMBPOIILA-UHFFFAOYSA-N
-
- Inchi: 1S/C4H3F3/c1-2-3-4(5,6)7/h3H,1H2
- InChI-sleutel: BAHJWIMBPOIILA-UHFFFAOYSA-N
- LACHT: FC(C=C=C)(F)F
Berekende eigenschappen
- Exacte massa: 108.01900
- Monoisotopische massa: 108.01868458g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 7
- Aantal draaibare bindingen: 0
- Complexiteit: 94
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.032
- Kookpunt: 44°C at 760 mmHg
- Brekindex: 1.319
- PSA: 0.00000
- LogboekP: 1.88980
1,2-Butadiene,4,4,4-trifluoro- Gerelateerde literatuur
-
1. Addition of free radicals to unsaturated systems. Part IX. The direction of free-radical addition to allene and allyl chlorideR. N. Haszeldine,K. Leedham,B. R. Steele J. Chem. Soc. 1954 2040
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2. Trifluoromethylation of aliphatic halogen compoundsJean-Philippe Bouillon,Christian Maliverney,Robert Merényi,Heinz G. Viehe J. Chem. Soc. Perkin Trans. 1 1991 2147
-
3. Potassium fluoride–succinic acid adduct: a fully refined X-ray crystal-structure determination, ab initio calculations of a model system, and the infrared spectrum of a very strong hydrogen-bonded systemJohn Emsley,Deborah J. Jones,Ruth S. Osborn,Richard E. Overill J. Chem. Soc. Dalton Trans. 1982 809
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